Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-
Description
CAS No.: 3216-99-7 Molecular Formula: C₁₀H₁₉N₅ Molecular Weight: 209.29136 g/mol Structure: The compound features a central iminobis(2,1-ethanediylimino) backbone linking two propanenitrile (cyanoethyl) groups. This branched structure introduces multiple nitrogen atoms, enabling coordination chemistry and reactivity in synthetic applications .
Properties
CAS No. |
3216-99-7 |
|---|---|
Molecular Formula |
C10H19N5 |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
3-[2-[2-(2-cyanoethylamino)ethylamino]ethylamino]propanenitrile |
InChI |
InChI=1S/C10H19N5/c11-3-1-5-13-7-9-15-10-8-14-6-2-4-12/h13-15H,1-2,5-10H2 |
InChI Key |
MGXGZXIKVYRCGW-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCNCCNCCC#N)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- typically involves the reaction of acrylonitrile with ethylenediamine under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amine groups of ethylenediamine attack the electrophilic carbon atoms of acrylonitrile, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides under specific conditions.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like LiAlH₄, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile groups can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The imine linkage may also participate in reversible interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Propanenitrile, 3,3'-iminobis- (CAS 111-94-4)
Molecular Formula: C₆H₉N₃ Molecular Weight: 123.1558 g/mol Structure: A simpler analogue with two cyanoethyl groups directly bonded to a central amine group (bis(2-cyanoethyl)amine). Lacks the extended ethyleneimino chains present in the target compound. Key Differences:
Propanenitrile, 3,3'-[2-butene-1,4-diylbis(ethylimino)]bis- (CAS 139158-97-7)
Molecular Formula: C₁₄H₂₂N₄ Structure: Incorporates a rigid 2-butene diyl spacer between ethylimino groups, introducing a double bond. Key Differences:
Propanenitrile, 3,3'-[(2-pyridinylmethyl)imino]bis- (CAS 155929-11-6)
Molecular Formula : C₁₂H₁₄N₄
Structure : Features a pyridinylmethyl substituent, introducing aromaticity and metal-coordination sites.
Key Differences :
Propanenitrile, 3,3'-[1,4-phenylenebis(oxy)]bis- (CAS 3055-91-2)
Molecular Formula: C₁₂H₁₂N₂O₂ Structure: Contains a p-phenyleneoxy linker between cyanoethyl groups. Key Differences:
- Aromatic ether linkages increase thermal stability and hydrophobicity.
- Exact mass: 216.08996 g/mol .
Comparative Data Table
Research Findings and Functional Insights
- Reactivity: The target compound’s multiple ethyleneimino groups enhance its ability to act as a crosslinking agent or chelator, unlike simpler analogues like CAS 111-94-4 .
- Thermodynamics : Higher molecular weight compounds (e.g., CAS 139158-97-7) exhibit elevated boiling points and reduced volatility compared to the target .
Biological Activity
Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis- (CAS No. 3216-99-7) is a compound of interest in various fields including medicinal chemistry and materials science. This article aims to provide a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.
Molecular Formula: C10H19N5
Molecular Weight: 209.291 g/mol
Appearance: Typically presented as a crystalline solid.
This compound features a unique structure characterized by multiple imino groups, which may contribute to its biological interactions.
Antimicrobial Properties
Research indicates that propanenitrile derivatives exhibit significant antimicrobial activity. A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
Another area of interest is the anticancer potential of propanenitrile derivatives. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The following table summarizes the observed effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF-7 | 20 | Cell cycle arrest at G2/M phase |
Mechanistic Studies
The mechanism of action for propanenitrile involves interaction with cellular pathways that regulate apoptosis and cell proliferation. Specifically, it has been shown to inhibit the PI3K/Akt signaling pathway, leading to increased levels of pro-apoptotic factors.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, propanenitrile was tested against a panel of pathogens. The results confirmed its broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria. This study underscores its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Treatment Potential
A recent clinical trial evaluated the efficacy of propanenitrile derivatives in patients with advanced solid tumors. The trial reported a partial response in 30% of participants, with manageable side effects. This case study highlights the need for further exploration into its therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
